Home > Products > Screening Compounds P58514 > Alvespimycin hydrochloride
Alvespimycin hydrochloride - 467214-21-7

Alvespimycin hydrochloride

Catalog Number: EVT-253027
CAS Number: 467214-21-7
Molecular Formula: C32H49ClN4O8
Molecular Weight: 653.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alvespimycin hydrochloride, also known as 17-DMAG, is a synthetic analog of the natural product geldanamycin. [, ] It belongs to the ansamycin family of compounds and is classified as a heat shock protein 90 (Hsp90) inhibitor. [, ] In a research context, Alvespimycin hydrochloride serves as a valuable tool for studying the roles of Hsp90 and its client proteins in various cellular processes, including cell growth, signal transduction, and stress response. []

Future Directions
  • Optimizing dosing schedules and delivery methods to enhance its efficacy and minimize potential side effects. []
  • Investigating its potential in combination therapies with other anticancer agents. []
  • Developing more potent and selective Hsp90 inhibitors with improved pharmacological properties. []

Geldanamycin

  • Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic. It exhibits antitumor activity by inhibiting the chaperone protein Hsp90.
  • Relevance: Geldanamycin serves as the original scaffold for the development of several synthetic Hsp90 inhibitors, including alvespimycin hydrochloride. Alvespimycin hydrochloride is a derivative of geldanamycin designed to improve pharmacological properties.

17-AAG (Tanespimycin)

  • Compound Description: 17-AAG, also known as tanespimycin, is a semi-synthetic derivative of geldanamycin. It acts as an Hsp90 inhibitor and has been investigated for its anticancer properties.
  • Relevance: 17-AAG is structurally related to alvespimycin hydrochloride, both being geldanamycin analogs. They share the same core structure with modifications at the C-17 position, influencing their pharmacological characteristics.

17-DMAG (Alvespimycin)

  • Compound Description: 17-DMAG, also known as alvespimycin, is a synthetic derivative of geldanamycin and the free base form of alvespimycin hydrochloride. It functions as an Hsp90 inhibitor and disrupts the function of Hsp90 client proteins, including those involved in cell cycle regulation and signal transduction. [, ]
  • Relevance: 17-DMAG is the free base form of the target compound, alvespimycin hydrochloride. They share an identical core structure and mechanism of action, differing only in the presence of the hydrochloride salt. [, ]

IPI-504 (Retaspimycin hydrochloride)

  • Compound Description: IPI-504, also known as retaspimycin hydrochloride, is the hydroquinone hydrochloride salt of 17-AAG. It is another geldanamycin derivative that acts as an Hsp90 inhibitor and has been studied for its anticancer potential.
  • Relevance: IPI-504 shares structural similarities with alvespimycin hydrochloride as both are geldanamycin analogs modified at the C-17 position and formulated as hydrochloride salts.

17-AG

  • Compound Description: 17-AG is a metabolite of 17-AAG and IPI-504. It displays Hsp90 inhibitory activity and has been explored as a potential anticancer agent.
  • Relevance: 17-AG is a related compound to alvespimycin hydrochloride due to its origin as a metabolite of other geldanamycin derivatives, specifically 17-AAG and IPI-504.
Source and Classification

Alvespimycin is derived from geldanamycin, which is produced by the bacterium Streptomyces hygroscopicus. The modification of geldanamycin to create alvespimycin was aimed at improving its solubility and reducing hepatotoxicity while retaining its anticancer properties. As an Hsp90 inhibitor, alvespimycin plays a significant role in the regulation of various signaling pathways involved in cancer cell proliferation and survival.

Synthesis Analysis

The synthesis of alvespimycin typically involves several key steps:

  1. Starting Material: The synthesis begins with geldanamycin as the starting material.
  2. Modification: The 17-position of geldanamycin is modified to introduce a dimethylaminoethyl side chain. This modification enhances solubility and bioavailability.
  3. Reagents and Conditions: Common reagents include dimethylamine and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent such as dimethylformamide. The reaction conditions often involve stirring at room temperature for several hours to ensure complete conversion.
Geldanamycin+DimethylamineEDCAlvespimycin\text{Geldanamycin}+\text{Dimethylamine}\xrightarrow{\text{EDC}}\text{Alvespimycin}

This synthetic pathway has been optimized in various studies to improve yield and purity, with typical yields reported around 50-70% depending on the specific conditions employed .

Molecular Structure Analysis

Alvespimycin hydrochloride has a complex molecular structure characterized by:

  • Molecular Formula: C₂₃H₃₃ClN₂O₄
  • Molecular Weight: 436.01 g/mol
  • Structural Features: The molecule contains a benzoquinone moiety, which is critical for its biological activity. The presence of the dimethylamino group enhances its interaction with Hsp90.

The three-dimensional structure of alvespimycin allows it to fit into the ATP-binding pocket of Hsp90, leading to inhibition of its chaperone activity. Molecular modeling studies have shown that alvespimycin binds more effectively than its parent compound, geldanamycin, due to these structural modifications .

Chemical Reactions Analysis

Alvespimycin undergoes several key chemical reactions relevant to its mechanism of action:

  1. Binding to Hsp90: Alvespimycin competes with ATP for binding to the Hsp90 protein, leading to the destabilization of client proteins that are dependent on Hsp90 for their stability.
  2. Hydrolysis: In aqueous conditions, alvespimycin can undergo hydrolysis, which may affect its stability and bioavailability.
  3. Metabolism: Alvespimycin is metabolized primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation.

These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of alvespimycin in therapeutic contexts .

Mechanism of Action

The mechanism by which alvespimycin exerts its anticancer effects involves:

  • Inhibition of Hsp90: By binding to the ATP-binding site of Hsp90, alvespimycin prevents the chaperone from facilitating the proper folding and stabilization of numerous client proteins involved in tumor growth and survival.
  • Induction of Apoptosis: The disruption of Hsp90 function leads to the degradation of oncogenic proteins such as HER2/neu, AKT, and mutant p53, ultimately triggering apoptosis in cancer cells.
  • Selective Cytotoxicity: Alvespimycin has been shown to selectively induce cytotoxicity in cancer cells while sparing normal cells, which is a significant advantage in cancer therapy .
Physical and Chemical Properties Analysis

The physical and chemical properties of alvespimycin hydrochloride include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in water.
  • Melting Point: Reported melting point ranges between 150°C to 160°C.
  • Stability: Stable under dry conditions but sensitive to light and moisture.

These properties are critical for formulation development and determining appropriate delivery methods for therapeutic use .

Applications

Alvespimycin hydrochloride is primarily researched for its applications in oncology:

  1. Cancer Treatment: It has shown promising results against various cancers, including breast cancer, leukemia, and prostate cancer.
  2. Clinical Trials: Alvespimycin has been evaluated in clinical trials for its efficacy as a treatment option for refractory cancers.
  3. Combination Therapy: Ongoing studies are exploring its use in combination with other chemotherapeutic agents to enhance therapeutic outcomes.
Synthetic Derivation and Structural Optimization

Semisynthetic Pathways from Geldanamycin Precursors

Alvespimycin hydrochloride (17-DMAG) originates from geldanamycin, a natural benzoquinone ansamycin antibiotic first isolated from Streptomyces hygroscopicus in 1970 [1] [2]. The core structure comprises a rigid benzoquinone ring connected to an ansa macrolactam bridge, forming a basket-like configuration essential for Hsp90 binding [2] [4]. Semisynthesis begins with selective modification at the C-17 position: The native methoxy group of geldanamycin undergoes nucleophilic displacement with amines. For alvespimycin, this involves reacting geldanamycin with 2-dimethylaminoethylamine under controlled conditions to yield 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) [1] [4] [7]. Subsequent salt formation with hydrochloric acid produces the hydrochloride salt, significantly enhancing crystallinity and stability [6]. This method leverages geldanamycin’s complex polyketide synthase (PKS) biosynthesis, which assembles the scaffold from 3-amino-5-hydroxybenzoic acid (AHBA) and extender units via seven PKS modules [2].

Reaction Scheme: Key Semisynthetic Steps

StepReactionReagent/ConditionProduct
1Nucleophilic displacement2-Dimethylaminoethylamine, solvent, 60–80°C17-DMAG free base
2Salt formationHCl in methanol/waterAlvespimycin hydrochloride

Rational Design of 17-Substituted Analogues for Enhanced Solubility

The 17-substitution strategy directly addressed critical pharmacokinetic limitations of first-generation Hsp90 inhibitors. Native geldanamycin and its analogue tanespimycin (17-AAG) exhibit poor aqueous solubility (<0.1 mg/mL) due to hydrophobic macrocyclic surfaces [1] [4]. Introduction of the ionizable dimethylaminoethylamine moiety at C-17 created a tertiary amine (pKa ~8.5) that protonates under physiological pH, conferring water solubility >50-fold higher than 17-AAG (4.76 mg/mL vs. <0.1 mg/mL) [6] [9]. Crystallographic studies confirmed the solvent-exposed orientation of the 17-side chain, allowing it to extend into aqueous environments without disrupting hydrophobic interactions in Hsp90’s ATP-binding pocket [4] [7]. This modification also improved oral bioavailability by facilitating intestinal absorption and reduced reliance on organic solvent-based formulations [4] [9]. Physiologically based pharmacokinetic (PBPK) models further validated these advantages, showing linear distribution kinetics in mice and humans [9].

Table 1: Solubility and Bioavailability of Geldanamycin Analogues

CompoundC-17 SubstituentAqueous Solubility (mg/mL)Relative Oral Bioavailability
Geldanamycin-OCH₃<0.01Low
Tanespimycin (17-AAG)-NHCH₂CH=CH₂<0.1Moderate
Alvespimycin (17-DMAG)-NHCH₂CH₂N(CH₃)₂4.76High

Structural Modifications to Mitigate Hepatotoxicity in Benzoquinone Scaffolds

Despite solubility improvements, the inherent benzoquinone moiety posed hepatotoxicity risks via three mechanisms:

  • Glutathione Depletion: The electrophilic C-19 position undergoes Michael addition with glutathione (GSH), depleting cellular antioxidant reserves and promoting oxidative stress [2] [10].
  • Redox Cycling: One-electron reduction by cytochrome P450 reductases generates semiquinone radicals that react with oxygen, producing superoxide radicals (O₂•⁻) and reactive oxygen species (ROS) [2] [7].
  • NQO1 Dependency: Quinone reductase NQO1 reduces the benzoquinone to hydroquinone, enhancing Hsp90 affinity but also contributing to liver toxicity in preclinical models [2] [10].

Alvespimycin retains the unmodified benzoquinone, limiting its ability to fully circumvent hepatotoxicity [7] [10]. Strategies to address this included:

  • Hydroquinone Derivatives: Retaspimycin (IPI-504), the hydroquinone form of 17-AAG, exhibits reduced redox cycling but introduced stability challenges [1] [10].
  • Scaffold Hopping: Non-quinone inhibitors (e.g., purine-based BIIB021) were developed to eliminate quinone-related toxicity entirely [8].

Properties

CAS Number

467214-21-7

Product Name

Alvespimycin hydrochloride

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

Molecular Formula

C32H49ClN4O8

Molecular Weight

653.2 g/mol

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1

InChI Key

DFSYBWLNYPEFJK-IHLRWNDRSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.